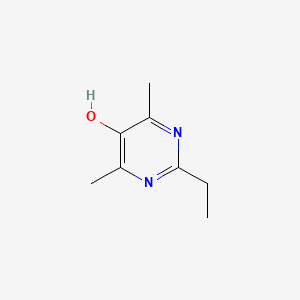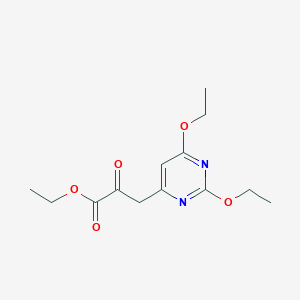
9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a 2-chloro substituent and a bulky tert-butyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be constructed through cyclization reactions.
Chlorination: Introduction of the 2-chloro substituent can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Substitution with Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced via a Friedel-Crafts alkylation reaction.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like formaldehyde and formic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiourea, or alcohols under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, purine derivatives are often studied for their role in cellular processes, including DNA and RNA synthesis. This compound might be investigated for its potential effects on enzyme activity or as a ligand in receptor studies.
Medicine
Medically, purine derivatives are of interest due to their potential therapeutic properties. This compound could be explored for its antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The unique structural features of “9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-” such as the 2-chloro and tert-butyl substituents, may confer distinct chemical and biological properties, potentially leading to novel applications or improved efficacy compared to similar compounds.
属性
| 115204-58-5 | |
分子式 |
C18H22ClN5 |
分子量 |
343.9 g/mol |
IUPAC 名称 |
9-[(4-tert-butylphenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C18H22ClN5/c1-18(2,3)13-8-6-12(7-9-13)10-24-11-20-14-15(23(4)5)21-17(19)22-16(14)24/h6-9,11H,10H2,1-5H3 |
InChI 键 |
FWSPNOQTFVRQRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
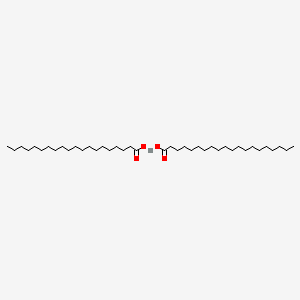


![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/no-structure.png)
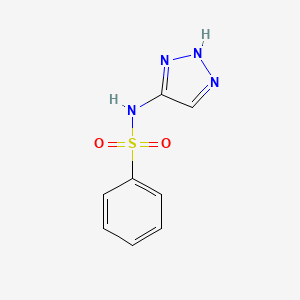

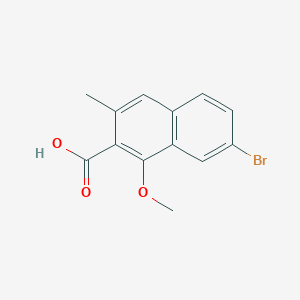
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)

